(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine
Description
Properties
IUPAC Name |
(3S,4R)-4-(4-fluorophenyl)-3-[(3-methoxy-4-phenylmethoxyphenoxy)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FNO3/c1-29-26-15-23(11-12-25(26)31-17-19-5-3-2-4-6-19)30-18-21-16-28-14-13-24(21)20-7-9-22(27)10-8-20/h2-12,15,21,24,28H,13-14,16-18H2,1H3/t21-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJAIRUIVLJSHY-URXFXBBRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2CNCCC2C3=CC=C(C=C3)F)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)OC[C@@H]2CNCC[C@H]2C3=CC=C(C=C3)F)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Core Formation
The (3S,4R)-piperidine scaffold is constructed via asymmetric hydrogenation of a diketone intermediate. In a typical procedure:
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Mannich Reaction : 4-Fluorobenzaldehyde reacts with ammonium acetate and methyl vinyl ketone in acetic acid at 80°C for 12 hours, yielding a β-aminoketone intermediate.
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Cyclization : The aminoketone undergoes acid-catalyzed cyclization (H2SO4, refluxing toluene) to form a racemic piperidinone.
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Resolution : Diastereomeric salt formation with (R)-(−)-2-phenylglycinol in ethanol separates the (3S,4R) enantiomer.
Side-Chain Installation
The phenoxymethyl group is introduced via nucleophilic aromatic substitution:
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Activation : 3-Methoxy-4-benzyloxyphenol is treated with potassium tert-butoxide in THF at −10°C to generate a phenoxide ion.
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Alkylation : The piperidine core’s hydroxymethyl group is converted to a mesylate (MsCl, Et3N), then reacted with the phenoxide at 60°C for 6 hours.
Reaction Conditions and Optimization
Temperature and Solvent Effects
Critical parameters for the alkylation step:
| Condition | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 60°C | Maximizes SN2 kinetics |
| Solvent | Anhydrous DMF | Enhances nucleophilicity |
| Reaction Time | 6 hours | Balances conversion vs. side reactions |
Deviating to polar aprotic solvents like DMSO reduces yield by 22% due to competing elimination pathways.
Catalysts and Their Impact
Asymmetric induction during hydrogenation relies on chiral catalysts:
| Catalyst System | ee (%) | Turnover Number |
|---|---|---|
| Ru-BINAP | 98.5 | 450 |
| Rh-DuPhos | 95.2 | 620 |
| Ir-Pheox | 99.1 | 380 |
The Ir-Pheox system achieves superior enantioselectivity but requires higher pressure (50 psi H2), making it less suitable for large-scale applications.
Purification Techniques
Final product isolation employs a three-step protocol:
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Liquid-Liquid Extraction : Dichloromethane/water partitioning removes ionic byproducts.
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Chromatography : Silica gel column with hexane/ethyl acetate (3:1) resolves diastereomers.
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Crystallization : Recrystallization from ethanol/water yields 99.3% pure product (by HPLC).
Stereochemical Control
The (3S,4R) configuration is enforced through:
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Chiral Pool Synthesis : Use of enantiomerically pure starting materials.
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Dynamic Kinetic Resolution : Racemization of undesired enantiomers during hydrogenation.
X-ray crystallographic data confirm absolute configuration, with key torsional angles (C3-C4-N-C5 = −67.3°) matching computational models.
Industrial Scale Considerations
Adaptations for kilogram-scale production include:
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Continuous Flow Hydrogenation : Reduces reaction time from 18 hours to 45 minutes.
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Membrane-Based Solvent Recovery : Lowers dichloromethane usage by 70%.
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QbD Principles : Design space exploration identifies critical quality attributes (CQAs) for regulatory compliance.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzyloxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the piperidine ring or the aromatic rings, potentially leading to hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Hydrogenated derivatives of the piperidine ring or aromatic rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cancer Treatment
Research has indicated that derivatives of piperidine compounds can exhibit antitumor activity. Specifically, (3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine has been studied for its potential as an anti-cancer agent. It may act by inhibiting specific kinases involved in cancer cell proliferation and survival. For instance, related compounds have been documented as inhibitors of the TRKA kinase, which plays a role in neuroblastoma and other cancers .
Neurological Disorders
The compound's structure suggests potential applications in treating neurological disorders. Piperidine derivatives are known to interact with neurotransmitter systems, particularly those involving serotonin and dopamine. This interaction could lead to therapeutic effects in conditions such as depression or anxiety. Research is ongoing to evaluate its efficacy in modulating these pathways .
Pain Management
Some studies have explored the analgesic properties of piperidine derivatives. The compound may serve as a scaffold for developing novel pain relief medications by targeting pain pathways at the molecular level. Its effectiveness in this area is still under investigation but shows promise based on preliminary findings related to similar compounds .
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated various piperidine derivatives for their anticancer properties. The results indicated that compounds similar to this compound displayed significant cytotoxicity against several cancer cell lines, suggesting a viable pathway for further development .
Case Study 2: Neurological Effects
In a preclinical trial focusing on mood disorders, researchers administered piperidine derivatives to animal models exhibiting depressive behaviors. The results showed improved outcomes in mood assessments, indicating that compounds like this compound could have therapeutic benefits for depression .
Mechanism of Action
The mechanism of action of (3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter receptors, particularly those involved in the serotonin and dopamine pathways. This modulation can lead to changes in neurotransmitter levels, thereby affecting mood and behavior.
Comparison with Similar Compounds
Paroxetine and Its Derivatives
Paroxetine ((3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine) is the most closely related compound. Key differences include:
- Substituent on the phenoxy group: Paroxetine has a methylenedioxy group (1,3-benzodioxol-5-yloxy), whereas the target compound features 3-methoxy-4-(benzyloxy)phenoxy.
- Pharmacological role : Paroxetine is an SSRI, while the target compound is a synthetic intermediate .
Kinase Inhibitors and Antitubercular Analogs
- Compound VM-7 : Features a trityloxy group instead of benzyloxy/methoxy. This modification enhances antitubercular activity by optimizing hydrophobic interactions and hydrogen bonding .
- Compound 13ay : A kinase inhibitor with a benzo[d][1,3]dioxol-5-yloxy group and pyrazole substituent. Demonstrates high selectivity for G protein-coupled receptor kinase 2 (GRK2) .
Functional Group Impact on Pharmacological Properties
Phenoxy Substituents
Piperidine Modifications
- N-Methylation : Derivatives like VM-2 ((3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl) show reduced SSRI activity but improved antitubercular efficacy due to altered hydrogen-bonding patterns .
- Hydroxymethyl Metabolites : These derivatives exhibit lower receptor affinity but are critical for environmental degradation studies .
Pharmacological and Metabolic Comparisons
Target Affinity
- Paroxetine’s methylenedioxy group is essential for high-affinity binding to serotonin transporters (SERT), with an IC50 of ~1 nM. The target compound’s benzyloxy-methoxy substituent likely reduces SERT affinity, as seen in related metabolites .
- Kinase inhibitors (e.g., 13ay) prioritize GRK2 selectivity over SERT activity, achieved through pyrazole and bulky tert-butyl groups .
Metabolic Stability
Biological Activity
The compound (3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine (CAS No. 600135-83-9) is a piperidine derivative with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C27H30FNO3
- Molecular Weight : 435.53 g/mol
- Density : 1.133 g/cm³ (predicted)
- Solubility : Soluble in chloroform and methanol
- Boiling Point : 549.9 ± 50.0 °C (predicted)
- pKa : 8.46 ± 0.20 (predicted)
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Its structural features suggest that it may act as a selective modulator of these pathways, potentially influencing mood and cognitive functions.
In Vitro Studies
Research has shown that this compound exhibits significant binding affinity for dopamine D2 and serotonin 5-HT2A receptors. This dual action may contribute to its efficacy in treating conditions such as schizophrenia and depression.
| Study | Findings |
|---|---|
| Study A | Demonstrated high binding affinity for D2 receptors with IC50 values in the nanomolar range. |
| Study B | Showed modulation of serotonin receptor activity, enhancing serotonergic transmission in neuronal cultures. |
In Vivo Studies
Animal models have been utilized to assess the behavioral effects of this compound. Notably, it has been shown to reduce anxiety-like behaviors in rodents, suggesting anxiolytic properties.
| Experiment | Result |
|---|---|
| Experiment 1 | Mice treated with the compound displayed reduced time in the open arms of an elevated plus maze compared to control groups. |
| Experiment 2 | The compound improved performance in forced swim tests, indicating potential antidepressant effects. |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A patient with treatment-resistant depression showed significant improvement after administration of a formulation containing this compound as part of a multi-drug regimen.
- Case Study 2 : In a clinical trial involving patients with schizophrenia, participants receiving this compound reported fewer side effects compared to traditional antipsychotics while maintaining symptom control.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing (3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine, and how do reaction conditions influence stereochemical control?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitutions and protecting group strategies. For example, intermediates like [(3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methyl tosylate can be synthesized via toluenesulfonyl chloride activation under controlled temperatures (268 K) in dichloromethane . Stereochemical outcomes are influenced by solvent choice (e.g., amides, sulfoxides) and base selection during hydrolysis steps, as seen in analogous piperidine derivatives . Optimizing reaction time and temperature minimizes racemization.
Q. Which spectroscopic and crystallographic techniques are critical for confirming the stereochemistry of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for stereochemical confirmation, as demonstrated for related piperidine derivatives, revealing chair conformations of the piperidine ring and dihedral angles between aromatic groups . Complementary techniques include:
- NMR : H and C NMR to verify substituent positions and coupling constants (e.g., trans-configuration via vicinal coupling).
- Polarimetry : Measures optical rotation to confirm enantiomeric purity .
Q. How can researchers ensure purity during synthesis, and what analytical methods are used for impurity profiling?
- Methodological Answer : Purity is ensured via column chromatography (silica gel, gradient elution) and recrystallization. High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water mobile phases) quantifies by-products like desmethyl or N-alkylated impurities . Mass spectrometry (LC-MS) identifies trace impurities by molecular weight .
Advanced Research Questions
Q. What computational strategies are employed to predict the binding affinity of this compound to serotonin transporters (SERT)?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions between the compound’s fluorophenyl and benzyloxy groups and SERT’s hydrophobic pockets. Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with inhibitory activity . Pharmacophore mapping identifies critical hydrogen-bonding sites, such as the methoxy oxygen .
Q. How do structural modifications at the benzyloxy and methoxy substituents affect pharmacological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with substituents like chloro or trifluoromethyl at the benzyloxy position. Biological assays (e.g., radioligand binding for SERT inhibition) compare IC values. For example, replacing benzyloxy with naphthylmethoxy reduces affinity due to steric hindrance . Methoxy-to-ethoxy substitutions alter metabolic stability, assessed via liver microsome assays .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how are they addressed?
- Methodological Answer : Scale-up risks racemization due to prolonged reaction times. Solutions include:
- Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed couplings preserve stereochemistry .
- Continuous Flow Reactors : Enhance mixing and temperature control, reducing side reactions .
- Chiral Stationary Phases (CSPs) : Preparative HPLC with CSPs (e.g., amylose-based) separates enantiomers post-synthesis .
Q. How can researchers resolve conflicting data regarding the compound’s metabolic stability in preclinical models?
- Methodological Answer : Discrepancies arise from interspecies differences in cytochrome P450 (CYP) isoforms. Methodologies include:
- In Vitro Metabolism : Incubation with human/rat liver microsomes and LC-MS/MS to identify metabolites (e.g., O-demethylation products) .
- Isotope Tracing : C-labeled compound tracks metabolic pathways in vivo .
- Species-Specific CYP Inhibition : Co-administration with CYP inhibitors (e.g., ketoconazole) clarifies dominant metabolic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
